molecular formula C21H16ClN3O4 B15106089 6-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one

6-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B15106089
M. Wt: 409.8 g/mol
InChI Key: IVBITGSUMLFXNP-UHFFFAOYSA-N
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Description

6-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound that features a benzoxazinone core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as the chlorophenyl and pyridazinone moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazinone core, followed by the introduction of the pyridazinone and chlorophenyl groups through various coupling reactions. Key steps may include:

    Formation of Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Pyridazinone Moiety: This step often involves the use of hydrazine derivatives and suitable aldehydes or ketones.

    Coupling with Chlorophenyl Group: This can be done using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide linker and benzoxazinone lactam ring are susceptible to hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : The acetamide group hydrolyzes to form a carboxylic acid derivative, while the benzoxazinone ring may undergo partial ring-opening .

  • Basic Hydrolysis : Strong bases (e.g., NaOH) cleave the lactam ring of the benzoxazinone, yielding an aminophenol derivative .

Example Conditions :

Reaction SiteReagents/ConditionsProduct
Acetamide hydrolysis6M HCl, reflux, 8hCarboxylic acid derivative
Benzoxazinone ring10% NaOH, 80°C, 4h2-Amino-4-methylphenol derivative

Reduction Reactions

The pyridazinone carbonyl group (6-oxo) and acetamide carbonyl can be reduced:

  • LiAlH4 Reduction : Converts the 6-oxo group to a hydroxylamine intermediate, which may further rearrange.

  • Catalytic Hydrogenation : Reduces the pyridazinone ring to a dihydropyridazine under H₂/Pd-C.

Key Findings :

  • Selective reduction of the pyridazinone ring is achievable using NaBH₄ in THF at 0°C, preserving the benzoxazinone structure.

Substitution Reactions

The 2-chlorophenyl group participates in nucleophilic aromatic substitution (NAS):

  • Amine Substitution : Reacts with primary amines (e.g., methylamine) in DMF at 120°C to yield aryl amine derivatives.

  • Thiol Exchange : Treatment with thiourea in ethanol under reflux replaces chlorine with a thiol group.

Comparative Reactivity :

PositionReactivity Toward NASPreferred Conditions
2-ClModerateDMF, 120°C, 12h (for amines)
BenzoxazinoneLowRequires strong nucleophiles (e.g., Grignard reagents)

Oxidation Reactions

The benzoxazinone and pyridazinone systems show limited oxidation susceptibility:

  • Benzoxazinone Oxidation : Tert-butyl hydroperoxide (TBHP) oxidizes the methyl group to a carboxylate under radical conditions .

  • Pyridazinone Stability : The 6-oxo group resists further oxidation under standard conditions.

Cycloaddition and Ring Modifications

The pyridazinone ring participates in [4+2] cycloadditions with dienophiles like maleic anhydride, forming bicyclic adducts. This reactivity is enhanced by electron-withdrawing substituents on the chlorophenyl group.

Experimental Data :

DienophileConditionsProduct Yield
Maleic anhydrideToluene, 110°C, 24h62%
AcetylenedicarboxylateDCM, RT, 48h45%

Comparative Reactivity with Structural Analogs

The table below contrasts reaction outcomes with related compounds:

CompoundKey ReactionOutcome vs. Target Compound
N-(3-chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1-yl)acetamideChlorophenyl NASFaster kinetics due to para-chloro
4-(3-Chlorophenyl)piperazin-1-ylmethanonePiperazine ring alkylationLower steric hindrance
6-Acetyl-2H-1,4-benzoxazin-3(4H)-one Acetyl group hydrolysisSimilar rates

Scientific Research Applications

6-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-{[3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one
  • 6-{[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one
  • 6-{[3-(2-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Uniqueness

The uniqueness of 6-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and potential bioactivity compared to similar compounds with different substituents.

Biological Activity

The compound 6-{[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one , identified by its CAS number 1224166-56-6 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H16ClN3O4C_{21}H_{16}ClN_{3}O_{4} with a molecular weight of 409.8 g/mol . The structure includes a 2-chlorophenyl group, a pyridazinone moiety, and a benzoxazine ring, which contribute to its biological activity through various interactions with biological targets.

PropertyValue
CAS Number1224166-56-6
Molecular FormulaC21H16ClN3O4
Molecular Weight409.8 g/mol
Melting PointN/A
DensityN/A

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro tests have demonstrated its effectiveness against various cancer cell lines, including:

  • MCF-7 (Human breast adenocarcinoma)
  • A549 (Human lung adenocarcinoma)
  • HT-29 (Human colorectal adenocarcinoma)

The compound exhibited cytotoxic effects measured by the MTT assay, indicating its ability to inhibit cell proliferation in these cancer types. The selectivity towards cancer cells compared to normal cells suggests potential for targeted cancer therapy .

The proposed mechanism involves the interaction of the compound with specific cellular pathways that regulate cell growth and apoptosis. The presence of the chlorophenyl group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets. Furthermore, the pyridazinone moiety may participate in hydrogen bonding and π-π stacking interactions with proteins involved in cell signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the chlorophenyl and pyridazinone groups can significantly influence potency and selectivity. For instance, variations in substituents on the benzoxazine ring have been shown to alter anticancer efficacy .

Case Studies

Several case studies have documented the synthesis and evaluation of derivatives based on this compound:

  • Synthesis of Derivatives : A series of derivatives were synthesized by modifying the benzoxazine moiety, leading to compounds with enhanced anticancer activity.
  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to controls, supporting its potential as a therapeutic agent.

Properties

Molecular Formula

C21H16ClN3O4

Molecular Weight

409.8 g/mol

IUPAC Name

6-[2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]-4-methyl-1,4-benzoxazin-3-one

InChI

InChI=1S/C21H16ClN3O4/c1-24-17-10-13(6-8-19(17)29-12-21(24)28)18(26)11-25-20(27)9-7-16(23-25)14-4-2-3-5-15(14)22/h2-10H,11-12H2,1H3

InChI Key

IVBITGSUMLFXNP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl

Origin of Product

United States

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